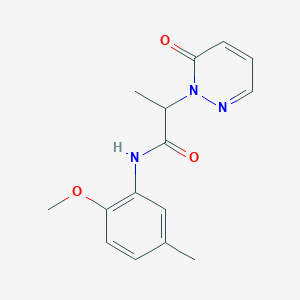
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as pyridazinones, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells exposed to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of novel formulations or delivery methods that could enhance its bioavailability and efficacy. Another potential direction is the investigation of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide and its potential applications in various disease states.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with ethyl acetoacetate to form an intermediate compound. This intermediate compound is then reacted with hydrazine hydrate to yield the final product, N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-7-13(21-3)12(9-10)17-15(20)11(2)18-14(19)5-4-8-16-18/h4-9,11H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWBKOXVVBATFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one](/img/structure/B2893584.png)

![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
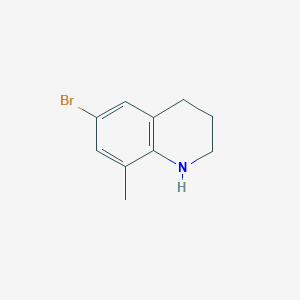
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)
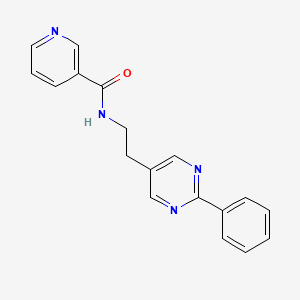
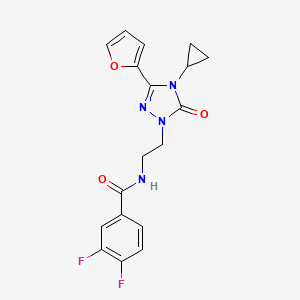
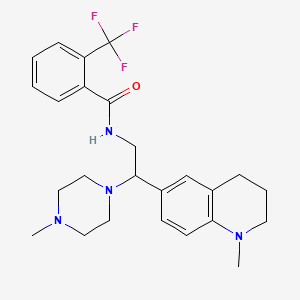
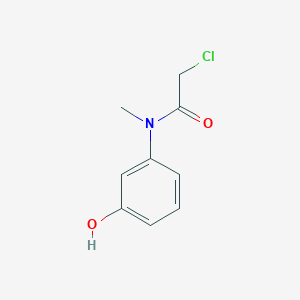
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893606.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)